molecular formula C11H11N B1419636 6-Ethylisoquinoline CAS No. 679433-92-2

6-Ethylisoquinoline

Cat. No.: B1419636
CAS No.: 679433-92-2
M. Wt: 157.21 g/mol
InChI Key: ZJRSNRBJQIBSIW-UHFFFAOYSA-N
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Description

6-Ethylisoquinoline is a heterocyclic aromatic organic compound characterized by a six-membered benzene ring fused to a five-membered nitrogen-containing ring. This structure is part of the isoquinoline family, which is known for its presence in various natural alkaloids and synthetic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethylisoquinoline can be achieved through several methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals under acidic conditions to produce isoquinolines . Another method involves the cyclization of ortho-alkynylarylaldimines in the presence of a metal catalyst .

Industrial Production Methods: Industrial production of isoquinoline derivatives often involves the extraction from coal tar, followed by fractional crystallization of the acid sulfate . This method exploits the basicity differences between isoquinoline and quinoline to achieve separation and purification.

Chemical Reactions Analysis

Types of Reactions: 6-Ethylisoquinoline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form N-oxides.

    Reduction: Reduction reactions can convert it to tetrahydroisoquinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring, while nucleophilic substitutions can occur at the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as halogens, alkyl halides, and nitrating agents are commonly employed.

Major Products:

    Oxidation: Isoquinoline N-oxides.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Various substituted isoquinolines depending on the reagents used.

Scientific Research Applications

6-Ethylisoquinoline has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Isoquinoline derivatives are studied for their potential biological activities, including anti-cancer and anti-malarial properties.

    Medicine: Some isoquinoline derivatives are used in the development of pharmaceuticals, particularly as kinase inhibitors.

    Industry: Isoquinoline compounds are used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-Ethylisoquinoline involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes such as kinases, which play a crucial role in cell signaling pathways. The inhibition of these enzymes can lead to the disruption of cellular processes, making isoquinoline derivatives potential candidates for anti-cancer therapies .

Comparison with Similar Compounds

    Quinoline: Similar in structure but with different reactivity and applications.

    Isoquinoline: The parent compound of 6-Ethylisoquinoline, with a broader range of derivatives and applications.

Uniqueness: this compound is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various fields.

Properties

IUPAC Name

6-ethylisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N/c1-2-9-3-4-11-8-12-6-5-10(11)7-9/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJRSNRBJQIBSIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)C=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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